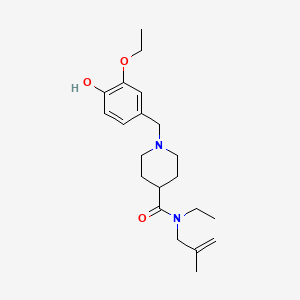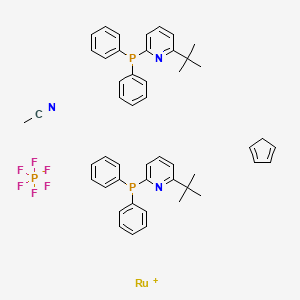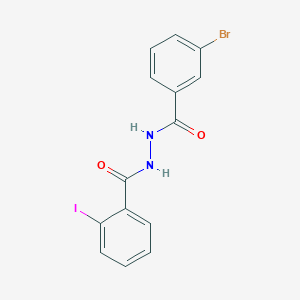
N'-(3-bromobenzoyl)-2-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-bromobenzoyl)-2-iodobenzohydrazide is an organic compound that features both bromine and iodine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromobenzoyl)-2-iodobenzohydrazide typically involves the reaction of 3-bromobenzoyl chloride with 2-iodobenzohydrazide. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production methods for N’-(3-bromobenzoyl)-2-iodobenzohydrazide are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(3-bromobenzoyl)-2-iodobenzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
N’-(3-bromobenzoyl)-2-iodobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(3-bromobenzoyl)-2-iodobenzohydrazide involves its interaction with specific molecular targets. The bromine and iodine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoyl Chloride: A related compound that can be used as a precursor in the synthesis of N’-(3-bromobenzoyl)-2-iodobenzohydrazide.
N-(3-bromobenzoyl)-α-aminoacrylic acid 2-(dimethylamino)ethylamide:
Uniqueness
N’-(3-bromobenzoyl)-2-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties. This dual halogenation can enhance the compound’s reactivity and potential for forming halogen bonds, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C14H10BrIN2O2 |
|---|---|
Molecular Weight |
445.05 g/mol |
IUPAC Name |
N'-(3-bromobenzoyl)-2-iodobenzohydrazide |
InChI |
InChI=1S/C14H10BrIN2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
MEQDWJXMSMTASA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)
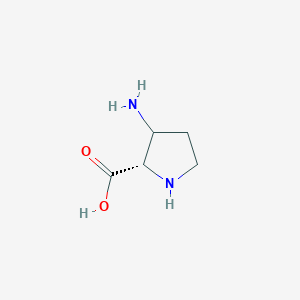

![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)
![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)

![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)

![10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12450829.png)
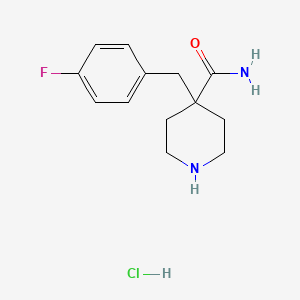
![{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl}acetonitrile](/img/structure/B12450856.png)

